molecular formula C10H8BrN3 B2357685 [3,3'-Bipyridin]-2-amine, 5-bromo- CAS No. 1335051-77-8

[3,3'-Bipyridin]-2-amine, 5-bromo-

Cat. No.: B2357685
CAS No.: 1335051-77-8
M. Wt: 250.099
InChI Key: SIMQQHUUNNWOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. This compound is characterized by the presence of a bromine atom at the 5-position of the bipyridine structure, which consists of two pyridine rings connected at the 3 and 3’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,3’-Bipyridin]-2-amine, 5-bromo- typically involves the bromination of 3,3’-bipyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of [3,3’-Bipyridin]-2-amine, 5-bromo- may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3,3’-Bipyridin]-2-amine, 5-bromo- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura cross-coupling.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: This reaction typically uses palladium catalysts and arylboronic acids in the presence of a base such as potassium carbonate.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling can yield various bipyridine derivatives with different functional groups attached to the pyridine rings .

Scientific Research Applications

[3,3’-Bipyridin]-2-amine, 5-bromo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including ligands for metal catalysts.

    Medicine: Research is ongoing into its use in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of materials with specific properties, such as conductive polymers and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [3,3’-Bipyridin]-2-amine, 5-bromo- involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming coordination complexes that can catalyze various chemical reactions . Additionally, its ability to form hydrogen bonds and other non-covalent interactions allows it to interact with biological molecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with two pyridine rings connected at the 2 and 2’ positions.

    4,4’-Bipyridine: This compound has the pyridine rings connected at the 4 and 4’ positions and is known for its use in the synthesis of viologens, which have electrochemical properties.

    3,3’-Bipyridine: The parent compound of [3,3’-Bipyridin]-2-amine, 5-bromo-, without the bromine atom.

Uniqueness

The presence of the bromine atom at the 5-position of [3,3’-Bipyridin]-2-amine, 5-bromo- imparts unique chemical properties, such as increased reactivity in substitution reactions and the ability to form specific coordination complexes with metal ions . These properties make it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

5-bromo-3-pyridin-3-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3/c11-8-4-9(10(12)14-6-8)7-2-1-3-13-5-7/h1-6H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMQQHUUNNWOQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(N=CC(=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1335051-77-8
Record name 5-bromo-3-(pyridin-3-yl)pyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.